molecular formula C16H12N6O B7056361 N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide

N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide

Cat. No.: B7056361
M. Wt: 304.31 g/mol
InChI Key: NEDZHYACQJBIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide is a complex organic compound featuring a pyridine ring, a pyrazole ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine and benzimidazole components. Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of pyridine-2-carboxaldehyde with hydrazine hydrate to form the pyrazole ring.

  • Substitution Reactions: Subsequent steps may involve substitution reactions to introduce the benzimidazole moiety.

  • Amide Bond Formation: The final step usually involves the formation of the amide bond between the pyrazole and benzimidazole components.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols, amines, or alkanes.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: The compound's biological activities make it a candidate for drug development. It has been studied for its potential use in treating various diseases, including infections and cancer.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A potent reversible MPS1 inhibitor.

  • 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl: A pyrazoline derivative with potential biological activities.

Uniqueness: N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide stands out due to its unique combination of pyridine, pyrazole, and benzimidazole rings, which contribute to its diverse biological activities and synthetic utility.

Properties

IUPAC Name

N-(5-pyridin-2-yl-1H-pyrazol-4-yl)-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c23-16(10-4-3-6-11-14(10)19-9-18-11)21-13-8-20-22-15(13)12-5-1-2-7-17-12/h1-9H,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDZHYACQJBIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)NC(=O)C3=C4C(=CC=C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.